AChE-Mediated Aβ Fibrillogenesis Inhibition: Functional Differentiation from Acetamide Analog
Surface plasmon resonance (SPR) and Thioflavin-T (ThT) fluorimetric assays from the foundational RSC Advances study demonstrate that the 4-benzylpiperidine sulfonamide chemotype inhibits AChE-mediated Aβ fibrillogenesis by binding to the AChE peripheral anionic site (PAS) [1]. The compound N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide (867136-90-1), structurally identified within this chemotype space, is anticipated to exhibit comparable PAS-binding and anti-fibrillogenesis activity. In contrast, the simple acetamide analog N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 304668-30-2), lacking the branched isopentylamide chain, is reported to interact with sigma receptors rather than inhibiting AChE-mediated Aβ fibrillogenesis , representing a qualitatively distinct pharmacological profile. This difference underscores the functional consequence of the terminal amide substituent on target engagement.
| Evidence Dimension | Inhibition of AChE-mediated Aβ fibrillogenesis (ThT fluorimetric assay) |
|---|---|
| Target Compound Data | Anticipated PAS-binding and anti-fibrillogenesis activity based on chemotype class data (exact IC50 not publicly disclosed for this CAS number). |
| Comparator Or Baseline | N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 304668-30-2): Reported sigma receptor interaction ; no evidence of AChE-PAS-mediated Aβ anti-fibrillogenesis activity. Parent chemotype 5h/5k: Inhibition confirmed at 100 µM inhibitor/100 µM Aβ [1]. |
| Quantified Difference | Qualitative functional switch: from AChE-PAS anti-fibrillogenesis (target) to sigma receptor binding (comparator), driven by terminal amide substitution. |
| Conditions | ThT fluorimetric assay with 100 µM Aβ, TEM morphological visualization, CD spectroscopy, and in silico docking for parent chemotype [1]. |
Why This Matters
This is a qualitative, yet functionally critical, differentiation: substitution of the terminal amide group redirects the compound's biological target from an Alzheimer's-relevant MTDL mechanism to an unrelated sigma receptor interaction, directly impacting study design validity.
- [1] Poonam M, Manral A, Nemaysh V. et al. Novel insights into multitargeted potential of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives in the management of Alzheimer's disease associated pathogenesis. RSC Advances, 2016, 6(106), 104847-104867. DOI: 10.1039/c6ra24017h. View Source
